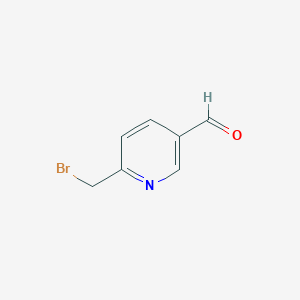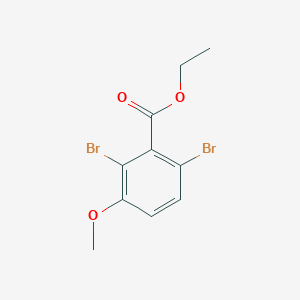
4-amino-2-(ethylthio)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-(ethylthio)-N-methylbenzamide is an organic compound with a complex structure that includes an amino group, an ethylthio group, and a methylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(ethylthio)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-2-chlorobenzamide with ethylthiol in the presence of a base to introduce the ethylthio group. This is followed by methylation of the amide nitrogen using methyl iodide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
4-amino-2-(ethylthio)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amino derivative.
科学研究应用
4-amino-2-(ethylthio)-N-methylbenzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-amino-2-(ethylthio)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group may enhance the compound’s binding affinity to these targets, while the amino and methylbenzamide moieties contribute to its overall activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-amino-2-(methylthio)-N-methylbenzamide: Similar structure but with a methylthio group instead of an ethylthio group.
4-amino-2-(ethylthio)-N-ethylbenzamide: Similar structure but with an ethyl group on the amide nitrogen.
4-amino-2-(ethylthio)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
4-amino-2-(ethylthio)-N-methylbenzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group, in particular, may enhance its reactivity and binding affinity in various applications.
属性
分子式 |
C10H14N2OS |
|---|---|
分子量 |
210.30 g/mol |
IUPAC 名称 |
4-amino-2-ethylsulfanyl-N-methylbenzamide |
InChI |
InChI=1S/C10H14N2OS/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3,11H2,1-2H3,(H,12,13) |
InChI 键 |
GRAFWHDAPZRETG-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=C(C=CC(=C1)N)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B13080478.png)
![5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B13080481.png)
![4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13080489.png)





![tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13080516.png)

![3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)

